(1-isobutyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine
CAS No.:
Cat. No.: VC20414050
Molecular Formula: C13H18N4
Molecular Weight: 230.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18N4 |
|---|---|
| Molecular Weight | 230.31 g/mol |
| IUPAC Name | [2-(2-methylpropyl)-5-pyridin-4-ylpyrazol-3-yl]methanamine |
| Standard InChI | InChI=1S/C13H18N4/c1-10(2)9-17-12(8-14)7-13(16-17)11-3-5-15-6-4-11/h3-7,10H,8-9,14H2,1-2H3 |
| Standard InChI Key | ZRRIITLBZCNLDK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CN1C(=CC(=N1)C2=CC=NC=C2)CN |
Introduction
Structural Overview
This compound consists of the following structural components:
-
Pyrazole Core: A five-membered aromatic heterocyclic ring containing two nitrogen atoms.
-
Pyridine Substitution: A pyridinyl group attached at the third position of the pyrazole ring.
-
Methanamine Group: A primary amine (-CH2NH2) functional group attached to the pyrazole at the fifth position.
-
Isobutyl Side Chain: A branched alkyl group at the first position of the pyrazole ring.
This unique combination of functional groups makes it an interesting candidate for biological and chemical applications.
Synthesis Pathways
The synthesis of such pyrazole derivatives typically involves multi-step reactions. While specific details for this compound are not directly available, analogous compounds are synthesized using the following general methods:
-
Formation of Pyrazole Ring:
-
Condensation reactions between hydrazines and 1,3-diketones or β-ketoesters are commonly used to form pyrazole rings.
-
For example, hydrazine hydrate reacts with diketones in ethanol under reflux conditions.
-
-
Functionalization:
-
The pyridine group can be introduced via nucleophilic substitution or coupling reactions, such as Suzuki or Heck coupling.
-
Methanamine groups are often added through reductive amination or by using aminomethylating agents.
-
-
Substitution with Isobutyl Group:
-
Alkylation reactions using isobutyl halides in the presence of a base can introduce the isobutyl side chain.
-
Applications in Medicinal Chemistry
Given its structural features, this compound could be explored for:
-
Drug Development:
-
Potential as a scaffold for designing kinase inhibitors or enzyme modulators.
-
Pyridine and amine groups enhance binding affinity to biological targets through hydrogen bonding and π-stacking interactions.
-
-
Material Science:
-
Pyrazole derivatives are used as ligands in coordination chemistry due to their electron-donating nitrogen atoms.
-
-
Synthetic Intermediates:
-
The compound may serve as an intermediate in synthesizing more complex molecules with pharmacological relevance.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume